

A Technical Guide to the Synthesis and Characterization of N-Methyl Lactam Compounds

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Compound of Interest		
Compound Name:	N-Methyl lactam	
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Abstract

N-Methyl lactams are a significant class of cyclic amides characterized by a nitrogen atom substituted with a methyl group within a heterocyclic ring. These compounds, including N-methyl-2-pyrrolidone (NMP), N-methyl-2-piperidone, and N-methyl-\varepsilone-caprolactam, are pivotal in various industrial and scientific domains. Their utility as dipolar aprotic solvents is widespread in the petrochemical, polymer, and battery industries.[1] In the pharmaceutical sector, they serve as intermediates in organic synthesis, drug formulation agents for oral and transdermal delivery, and structural motifs in biologically active molecules.[1][2][3] This guide provides an indepth overview of the primary synthetic methodologies for N-methyl lactams and the key spectroscopic techniques employed for their characterization, offering detailed experimental protocols and structured data for researchers in chemistry and drug development.

Synthesis of N-Methyl Lactams

The synthesis of **N-methyl lactam**s can be broadly achieved through two primary strategies: the N-methylation of a parent lactam or the cyclization of an appropriate N-methylated linear precursor. The most prevalent industrial method involves the reaction of a corresponding lactone with methylamine.



Synthesis from Lactones and Methylamine

The industry standard for producing N-methyl-2-pyrrolidone (NMP) is the condensation reaction between y-butyrolactone and methylamine.[4] This process is conducted in two main stages:

- Amidation: An initial reversible reaction between y-butyrolactone and methylamine at lower temperatures and pressures forms the intermediate N-methyl-y-hydroxybutanamide.[4]
- Cyclization: The intermediate undergoes dehydration and cyclization at elevated temperatures (200-350°C) and pressures (e.g., ~10 MPa) to yield the final N-methyl lactam product.[4][5]

A large excess of methylamine is typically used to drive the reaction to completion, which simplifies the subsequent purification process, as the boiling points of NMP (202-204°C) and γ-butyrolactone (204-206°C) are very close.[1][4]

N-Methylation of Lactams

Direct methylation of the parent lactam is another common route. For instance, N-methyl-ε-caprolactam can be synthesized by reacting caprolactam with a methylating agent like dimethyl sulfate in a solvent such as benzene.[2]

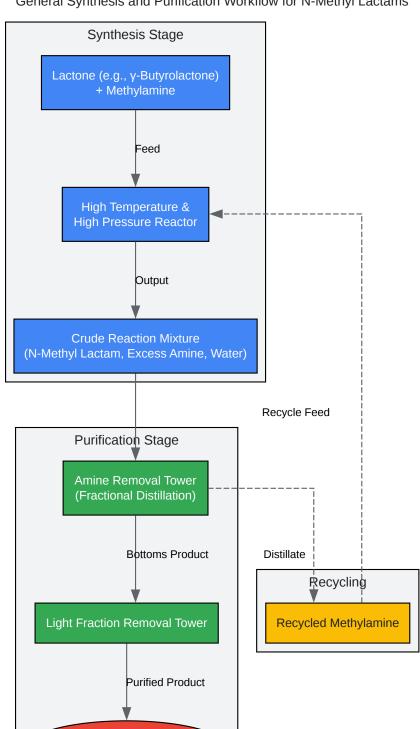
Alternative Synthetic Routes

Other methods have been explored, particularly for NMP, including:

- The reaction of acrylonitrile with methylamine, followed by hydrolysis.[1]
- Partial hydrogenation of N-methylsuccinimide.[1]
- A one-pot cyclization and methylation of γ-aminobutyric acid (GABA) using methanol as the methylating agent, presenting a potential bio-based route.[6]

The general workflow for the synthesis and subsequent purification of **N-methyl lactam**s is depicted below.





General Synthesis and Purification Workflow for N-Methyl Lactams

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Caption: A diagram illustrating the industrial synthesis of **N-Methyl Lactams**.

Pure N-Methyl Lactam



Physicochemical Properties

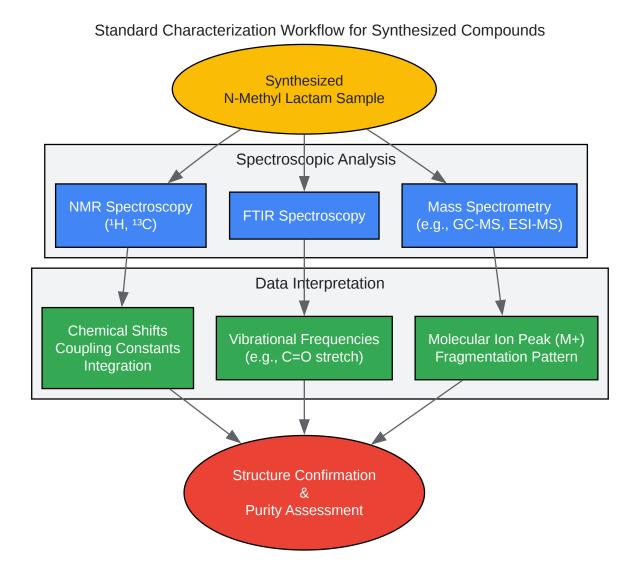
N-methyl lactams are colorless to slightly yellow liquids, generally miscible with water and a wide range of common organic solvents.[1] Their high boiling points and dipolar aprotic nature make them excellent solvents.[1][7]

Property	N-Methyl-2- pyrrolidone (NMP)	N-Methyl-2- piperidone	N-Methyl-ε- caprolactam
Formula	C₅H ₉ NO	C ₆ H ₁₁ NO[8]	C7H13NO[2]
Molar Mass	99.133 g/mol [1]	113.16 g/mol [8]	127.18 g/mol
Melting Point	-24 °C[1]	-	-
Boiling Point	202-204 °C[1]	105-106 °C / 12 mmHg[8]	106-108 °C / 6 mmHg[2]
Density	1.028 g/cm ³ [1]	0.997 g/mL at 25 °C[8]	0.991 g/mL at 25 °C[2]
Flash Point	91 °C[1]	91 °C	103 °C[2]
Solubility in Water	Miscible[1]	-	Fully miscible[2]

Characterization of N-Methyl Lactams

Following synthesis, a combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the **N-methyl lactam** products. The standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).





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Caption: A flowchart of the typical analytical workflow for **N-Methyl Lactams**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of **N-methyl lactam**s. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

• ¹H NMR: The spectrum will show characteristic signals for the N-methyl group (a singlet typically around 2.8-3.0 ppm) and the aliphatic protons on the lactam ring. The chemical



shifts and coupling patterns of the ring protons are used to confirm the ring size and conformation.[9][10]

• ¹³C NMR: The carbonyl carbon of the amide group gives a distinct signal in the downfield region (typically >170 ppm). Signals for the N-methyl carbon and the aliphatic ring carbons appear in the upfield region.[9]

Experimental Protocol (General):

- Sample Preparation: Dissolve 5-10 mg of the purified **N-methyl lactam** compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.
- Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (referenced to TMS or the residual solvent peak) and coupling constants.

N-Methyl Lactam	Characteristic ¹ H NMR Signals (ppm, approx.)	Characteristic ¹³ C NMR Signals (ppm, approx.)
NMP	N-CH ₃ (s, ~2.8), Ring CH ₂ s (m, ~1.9-3.2)	C=O (~175), N-CH ₃ (~29), Ring CH ₂ s
N-Methyl-ε-caprolactam	N-CH ₃ (s, ~2.9), Ring CH ₂ s (m, ~1.6-3.2)	C=O (~177), N-CH ₃ (~36), Ring CH ₂ s

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For **N-methyl lactams**, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide.

Carbonyl Stretch (C=O): This appears as a very strong and sharp band, typically in the range of 1630-1680 cm⁻¹. The exact position can be influenced by ring strain and solvent. For example, the carbonyl absorption in β-lactams is found at a much higher frequency (1720-1690 cm⁻¹) due to increased ring strain.[11]



• C-N Stretch: The C-N stretching vibration also provides a characteristic band.

Experimental Protocol (General):

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be analyzed in a suitable solvent (e.g., CCl₄) using an IR cell.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[12]
- Data Analysis: Identify the characteristic absorption bands and compare them to literature values for known lactams. The region from 600-1400 cm⁻¹ is known as the fingerprint region and can be used for detailed comparison.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

- Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the **N-methyl lactam**.
- Fragmentation: Common fragmentation pathways for lactams involve cleavage of the ring.
 For N-methyl caprolactam, characteristic fragments at m/z values of 44 and 70 have been observed.[13] The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.

Experimental Protocol (General):

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
 For volatile compounds like NMP, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is common.
- Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight. If structural information is needed, tandem mass spectrometry (MS/MS)



can be performed to analyze the fragmentation of the molecular ion.

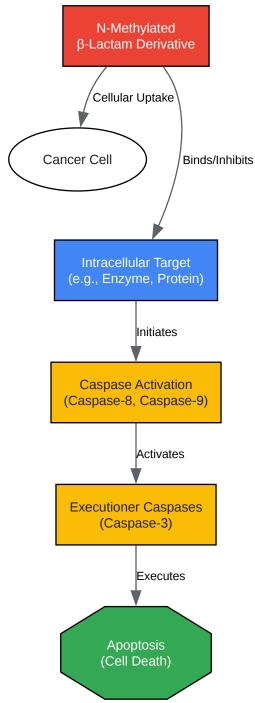
 Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Role in Drug Development

While simple **N-methyl lactam**s like NMP are used as solvents and penetration enhancers in formulations, the lactam ring itself is a crucial pharmacophore.[7] The β -lactam ring is the cornerstone of one of the most important classes of antibiotics.[3][14] More complex N-methylated lactam derivatives have been investigated for a range of therapeutic applications beyond antibiotics, including as anticancer agents that can induce apoptosis in tumor cells.[15] [16] Structure-activity relationship (SAR) studies of these complex lactams show that stereochemistry and substitutions on the ring are critical for their biological potency.[15][17]



Representative Apoptosis Pathway Induced by Bioactive N-Methylated β -Lactams



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